[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride
Description
[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride (CAS 1185301-34-1) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a benzyl group at the 3-position and an ethylamine side chain at the 5-position. Its molecular formula is C₁₁H₁₄ClN₃O, with a molecular weight of 247.71 g/mol . The benzyl substituent introduces aromaticity and lipophilicity, while the ethylamine chain provides a primary amine functional group, making this compound a versatile intermediate in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c12-7-6-11-13-10(14-15-11)8-9-4-2-1-3-5-9;/h1-5H,6-8,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYVJDKFSASXID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-34-1 | |
| Record name | 2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the benzyl and ethylamine groups. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide to form the oxadiazole ring. The benzyl group can be introduced via a benzylation reaction, and the ethylamine group can be added through a nucleophilic substitution reaction .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzyl and ethylamine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction could produce reduced heterocycles .
Scientific Research Applications
[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive agent, with studies exploring its antibacterial and antiviral properties.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The benzyl and ethylamine groups may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The 1,2,4-oxadiazole scaffold is highly modifiable, with substituents significantly influencing physicochemical and biological properties. Key analogs include:
Table 1: Substituent-Driven Comparisons
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| Target Compound | Benzyl | C₁₁H₁₄ClN₃O | 247.71 | 1185301-34-1 |
| [2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine HCl | Ethyl | C₆H₁₂ClN₃O | 177.64 | 952233-33-9 |
| [2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine HCl | Methyl | C₆H₁₂ClN₃O | 177.63 | 1185295-39-9 |
| [1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine HCl | Isobutyl | C₈H₁₆ClN₃O | 205.69 | 1039994-46-1 |
| {[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine HCl | 2-Chlorophenyl | C₉H₉Cl₂N₃O | 246.09 | 1217095-86-7 |
Amine Chain Modifications
The length and position of the amine-bearing chain also influence activity:
Table 2: Amine Chain Variations
| Compound Name | Amine Chain | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| Target Compound | Ethylamine | 247.71 | Balanced hydrophilicity/lipophilicity |
| (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine HCl | Methylamine | 233.70 | Shorter chain reduces flexibility |
| 2-Amino-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]acetamide HCl | Acetamide-ethylamine | 282.73 | Enhanced hydrogen bonding capacity |
Pharmacological Relevance
- The benzyl group may mimic tryptamine’s indole ring in serotonin analogs .
- Anticancer Applications: Oxadiazole derivatives are known to inhibit kinases and proteasomes. The benzyl group’s hydrophobicity could enhance binding to hydrophobic enzyme pockets .
Biological Activity
[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological properties, and relevant research findings.
Structural Information
- Molecular Formula : C₁₁H₁₃N₃O
- CAS Number : 915919-89-0
- SMILES Notation : C1=CC=C(C=C1)CC2=NOC(=N2)CCN
The compound features a benzyl group attached to an oxadiazole ring, which is known for its diverse biological activities.
Antimicrobial Properties
Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial activity. While specific data on [2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is limited, related compounds have shown promising results against various bacterial strains.
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0195 |
| Compound B | Bacillus mycoides | 0.0048 |
| Compound C | C. albicans | 0.039 |
These findings suggest that derivatives of the oxadiazole scaffold may possess similar antimicrobial properties, warranting further investigation into [2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride.
Anticancer Activity
Compounds containing oxadiazoles have been studied for their anticancer potential, particularly in targeting specific proteins involved in cancer cell proliferation. For instance, inhibitors that affect the HSET (KIFC1) protein have shown efficacy in inducing multipolar spindles in cancer cells, leading to cell death.
In vitro studies have demonstrated that certain oxadiazole derivatives can inhibit cancer cell growth by disrupting mitotic processes. Although specific data on [2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is lacking, its structural similarity to known active compounds suggests potential activity.
Study on Oxadiazole Derivatives
A study published in the Journal of Medicinal Chemistry investigated various oxadiazole derivatives for their biological activity against HSET. The research highlighted structure-activity relationships (SARs), indicating that modifications to the oxadiazole ring can significantly impact biological efficacy.
In Vivo Studies
While direct in vivo studies on [2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride are not available, related compounds have shown favorable pharmacokinetic profiles and stability in biological systems. For instance, a related compound demonstrated a half-life of 215 minutes in plasma stability assays.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride, and how can purity be optimized during synthesis?
- Methodology : The compound can be synthesized via cyclization of precursor nitriles and hydroxylamine derivatives under basic conditions. Purification typically involves recrystallization from ethanol or methanol. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid (TFA) mobile phase is recommended for purity assessment (>95% by area normalization) .
- Key Considerations : Impurities often arise from incomplete cyclization or side reactions; optimizing reaction time (12–24 hours) and temperature (60–80°C) minimizes byproducts.
Q. What analytical techniques are most effective for structural confirmation of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : and NMR in DMSO-d resolve the benzyl (δ 7.2–7.4 ppm), oxadiazole (δ 8.1–8.3 ppm), and ethylamine (δ 2.8–3.2 ppm) groups.
- X-ray Crystallography : SHELX software (SHELXL-2018/3) is widely used for single-crystal refinement, confirming bond lengths (e.g., C-N: 1.32 Å) and angles .
- Mass Spectrometry : ESI-MS in positive ion mode ([M+H] at m/z 234.2) validates molecular weight .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
